molecular formula C14H13F4IN2O B2610325 1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole CAS No. 1836233-15-8

1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole

Cat. No.: B2610325
CAS No.: 1836233-15-8
M. Wt: 428.169
InChI Key: PODFKVUPPHUPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is a synthetic organic compound that combines the structural features of imidazole, tetrafluoroethyl, and benziodoxole. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms and the benziodoxole core contribute to its reactivity and stability, making it a subject of interest in advanced chemical research.

Scientific Research Applications

1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in fluorination reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of advanced materials, such as fluorinated polymers and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the tetrafluoroethyl group. The final step involves the formation of the benziodoxole core. Key reagents often include fluorinated alkylating agents and iodine-based oxidizing agents. Reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as chromatography, are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole undergoes various chemical reactions, including:

    Oxidation: The benziodoxole core can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the benziodoxole core, leading to different products.

    Substitution: The tetrafluoroethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benziodoxole oxides, while substitution reactions can introduce various functional groups into the tetrafluoroethyl moiety.

Mechanism of Action

The mechanism by which 1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole exerts its effects involves its interaction with molecular targets through its fluorinated and benziodoxole moieties. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and interact with specific enzymes or receptors. The benziodoxole core can participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

  • 1-(Imidazole trifluoromethyl)-3,3-dimethyl-1,2-benziodoxole
  • 1-(Imidazole difluoroethyl)-3,3-dimethyl-1,2-benziodoxole
  • 1-(Imidazole tetrafluoropropyl)-3,3-dimethyl-1,2-benziodoxole

Comparison: Compared to these similar compounds, 1-(Imidazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is unique due to the specific positioning and number of fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The tetrafluoroethyl group provides a balance between stability and reactivity, making it more versatile in various applications.

Properties

IUPAC Name

1-[2-(3,3-dimethyl-1λ3,2-benziodoxol-1-yl)-1,1,2,2-tetrafluoroethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F4IN2O/c1-12(2)10-5-3-4-6-11(10)19(22-12)13(15,16)14(17,18)21-8-7-20-9-21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODFKVUPPHUPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2I(O1)C(C(N3C=CN=C3)(F)F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F4IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.